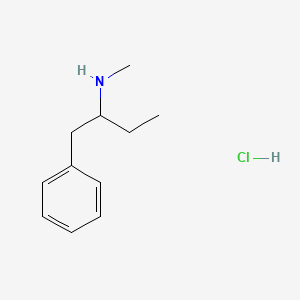

2-Methylamino-1-phenylbutane hydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-11(12-2)9-10-7-5-4-6-8-10;/h4-8,11-12H,3,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPJQYUXBYTUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84952-63-6 | |

| Record name | 2-Methylamino-1-phenylbutane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084952636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLAMINO-1-PHENYLBUTANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3U6KDN982 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylamino-1-phenylbutane hydrochloride basic properties

An In-depth Technical Guide to 2-Methylamino-1-phenylbutane Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-Methylamino-1-phenylbutane hydrochloride, a phenethylamine compound structurally related to methamphetamine. While its physiological and toxicological properties are not fully elucidated, its primary significance lies in its application as an analytical reference standard in forensic and research settings.[1][2][3] This document details the compound's chemical and physical properties, established synthetic pathways, analytical methodologies for its characterization, and its current role in the scientific community. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for forensic analysis, toxicological studies, or as a reference material in the study of designer stimulants.

Nomenclature and Chemical Identity

2-Methylamino-1-phenylbutane hydrochloride is categorized as a methamphetamine analog.[2][3] Its formal chemical name is α-ethyl-N-methyl-benzeneethanamine, monohydrochloride.[2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a common practice for amine-containing pharmaceutical and research compounds.[4]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 84952-63-6 | [2][5] |

| Molecular Formula | C₁₁H₁₇N • HCl | [2] |

| Molecular Weight | 199.7 g/mol | [2][6] |

| IUPAC Name | N-methyl-1-phenylbutan-2-amine hydrochloride | [7] (base) |

| Synonyms | α-ethyl-N-methyl-benzeneethanamine HCl | [2] |

| InChI Key | WUPJQYUXBYTUPA-UHFFFAOYSA-N | [2] |

| SMILES | CCC(NC)CC1=CC=CC=C1.Cl | [2] |

graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N5 [label="N"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; H_N [label="H"]; H_C4 [label="H"]; H_C3_1 [label="H"]; H_C3_2 [label="H"]; H_C2_1 [label="H"]; H_C2_2 [label="H"]; H_C1_1 [label="H"]; H_C1_2 [label="H"]; H_C1_3 [label="H"]; H_C6_1 [label="H"]; H_C6_2 [label="H"]; H_C6_3 [label="H"]; Cl [label="HCl", fontcolor="#EA4335"];

// Phenyl Ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Side Chain C3 -- C7; C3 -- C4; C4 -- N5; C4 -- C2; C2 -- C1; N5 -- C6;

// Implicit Hydrogens (for clarity, only some are shown)// N5 -- H_N;// C4 -- H_C4;// Positioning C7 [pos="0,0!"]; C8 [pos="1.4,0!"]; C9 [pos="2.1,1.2!"]; C10 [pos="1.4,2.4!"]; C11 [pos="0,2.4!"]; C12 [pos="-0.7,1.2!"]; C3 [pos="-1.5,-0.8!"]; C4 [pos="-2.8,-0.2!"]; N5 [pos="-4.0,-1.0!"]; C6 [pos="-5.3,-0.4!"]; C2 [pos="-3.2,1.3!"]; C1 [pos="-4.5,1.9!"]; Cl [pos="-6.0, -1.5!"]; }

Caption: 2D structure of 2-Methylamino-1-phenylbutane Hydrochloride.

Physicochemical Properties

2-Methylamino-1-phenylbutane hydrochloride is supplied as a crystalline solid.[2][6] Its solubility is a critical parameter for its use in preparing analytical standards and in biological assays.

Table 2: Solubility Data

| Solvent | Solubility |

| DMF | 30 mg/mL |

| DMSO | 25 mg/mL |

| Ethanol | 30 mg/mL |

| PBS (pH 7.2) | 5 mg/mL |

| Source: Cayman Chemical[2][5] |

The compound is stable for at least five years when stored at -20°C.[2]

Synthesis and Manufacturing

The most common and well-documented method for synthesizing 2-Methylamino-1-phenylbutane is through the reductive amination of 1-phenyl-2-butanone with methylamine.[1] This process is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and the availability of starting materials.

Causality in Synthesis: Reductive amination is favored because it forms the carbon-nitrogen bond and reduces the intermediate imine in a single conceptual step (though often with distinct reagents), providing direct access to the target secondary amine. The choice of reducing agent is critical to prevent side reactions and ensure high yield.

Caption: General workflow for the synthesis of the target compound.

Impurity Profiling: The synthesis can result in byproducts, including unreacted starting materials or over-alkylated products.[1] Therefore, robust analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for impurity profiling to ensure the quality of the reference standard.[1]

Stereoselectivity: As the molecule contains a chiral center, the development of stereoselective synthesis methods is crucial.[1] Different enantiomers can exhibit varied biological activities and metabolic fates, a key consideration in drug development and toxicology.

Analytical Methodologies

The accurate identification and quantification of 2-Methylamino-1-phenylbutane hydrochloride are paramount for its application in forensic and research contexts. High-performance liquid chromatography (HPLC) and GC-MS are the principal techniques employed.[1][4]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

This protocol is a representative example for the qualitative analysis of the compound in a research or forensic laboratory.

-

Standard Preparation: Prepare a 1 mg/mL stock solution of 2-Methylamino-1-phenylbutane HCl in methanol. Create working standards by serial dilution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation (e.g., Urine):

-

To 1 mL of urine, add an internal standard.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent like ethyl acetate.

-

Self-Validation: The extraction recovery should be validated using spiked matrix samples to ensure efficiency and reproducibility.

-

-

Derivatization (Optional but Recommended): To improve chromatographic performance and volatility, derivatize the sample with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step is crucial for amines to produce sharp, symmetrical peaks.

-

GC-MS Instrumentation:

-

Column: A non-polar column, such as a DB-5ms or equivalent.

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-550.

-

-

Data Analysis: Identify the compound by comparing its retention time and mass spectrum to that of a certified reference standard. The mass spectrum should show characteristic fragment ions.

Caption: A standard workflow for the analytical characterization.

Pharmacological and Toxicological Profile

A critical point for any professional handling this compound is that its physiological and toxicological properties have not been determined.[1][2][3] Its significance is derived from its structural similarity to known central nervous system stimulants.

-

Analog Status: It is classified as a methamphetamine analog and is structurally similar to 2-ethylamino-1-phenylbutane.[2][3][8] The latter has been identified as a stimulant in banned sports dietary supplements, highlighting the potential for 2-Methylamino-1-phenylbutane to have stimulant properties.[2][3]

-

Research Applications: It has been used in the preparation of hybrid dopamine uptake blocker-serotonin releaser ligands, suggesting its utility as a scaffold in neuroscience research and drug discovery.[5]

Given the lack of toxicological data, this compound must be handled with extreme caution, assuming it may possess significant biological activity and potential toxicity similar to other phenethylamine stimulants. It is intended strictly for forensic and research applications and is not for human or veterinary use.[1][2]

Safety, Handling, and Storage

-

Hazards: Assumed to be harmful if swallowed or in contact with skin, capable of causing severe skin and eye damage, and may cause respiratory irritation.[9] Prolonged exposure may lead to organ damage.[9]

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles when handling the compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store at -20°C in a tightly sealed container.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

- 2-Methylamino-1-phenylbutane Hydrochloride - Benchchem. (n.d.).

- 2-Methylamino-1-phenylbutane (hydrochloride) (CAS 84952-63-6) - Cayman Chemical. (n.d.).

- 2-Methylamino-1-phenylbutane (hydrochloride) CAS#: 84952-63-6 - ChemicalBook. (n.d.).

- 2-Methylamino-1-phenylbutane (hydrochloride) - Cayman Chemical Forensics. (n.d.).

- CAS#:84952-63-6 | 2-Methylamino-1-phenylbutane (hydrochloride) | Chemsrc. (n.d.).

- 2-Methylamino-1-phenylbutane (hydrochloride) - Analytical Standards - CAT N°: 15961. (n.d.).

- 2-Methylamino-1-phenylbutane | C11H17N | CID 551747 - PubChem. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC - NIH. (2024).

Sources

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Methylamino-1-phenylbutane (hydrochloride) - Analytical Standards - CAT N°: 15961 [bertin-bioreagent.com]

- 4. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methylamino-1-phenylbutane (hydrochloride) CAS#: 84952-63-6 [m.chemicalbook.com]

- 6. 2-Methylamino-1-phenylbutane (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]

- 7. 2-Methylamino-1-phenylbutane | C11H17N | CID 551747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS#:84952-63-6 | 2-Methylamino-1-phenylbutane (hydrochloride) | Chemsrc [chemsrc.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Methylamino-1-phenylbutane Hydrochloride (CAS: 84952-63-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylamino-1-phenylbutane hydrochloride (CAS: 84952-63-6), a phenethylamine derivative structurally related to methamphetamine. While primarily utilized as an analytical reference standard in forensic and research settings, its chemical properties and pharmacological lineage warrant a detailed examination for professionals in drug discovery and development. This document delves into the compound's physicochemical characteristics, synthesis methodologies with a focus on reductive amination and stereoselective approaches, analytical characterization techniques, and a discussion of its potential pharmacological activity based on its structural class. Safety and handling considerations are also addressed to ensure responsible research practices.

Introduction

2-Methylamino-1-phenylbutane hydrochloride is a synthetic compound belonging to the substituted phenethylamine class.[1] Its core structure, featuring a phenyl ring attached to a butane backbone with a methylamino group at the second position, classifies it as a homolog of amphetamine and an analog of methamphetamine.[2] Currently, its primary application is as a certified reference material for the qualitative and quantitative analysis of designer drugs and related substances in forensic toxicology.[3][4] The physiological and toxicological properties of 2-Methylamino-1-phenylbutane have not been extensively studied.[4] However, its structural similarity to well-characterized central nervous system (CNS) stimulants suggests a potential for similar pharmacological activity, making it a compound of interest for researchers investigating structure-activity relationships within the phenethylamine class.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 2-Methylamino-1-phenylbutane hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 84952-63-6 | [2] |

| Molecular Formula | C₁₁H₁₇N · HCl | [4] |

| Molecular Weight | 199.72 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| IUPAC Name | N-methyl-1-phenylbutan-2-amine hydrochloride | N/A |

| Synonyms | α-ethyl-N-methyl-benzeneethanamine, monohydrochloride | [4] |

| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 5 mg/ml | [4] |

Synthesis of 2-Methylamino-1-phenylbutane Hydrochloride

The synthesis of 2-Methylamino-1-phenylbutane hydrochloride is most commonly achieved through a reductive amination reaction, a cornerstone of amine synthesis in organic chemistry.[6][7] This section details the prevalent synthetic route and discusses the potential for stereoselective synthesis.

General Synthesis via Reductive Amination

The primary synthetic route involves the reaction of 1-phenyl-2-butanone with methylamine to form an intermediate imine, which is subsequently reduced to the secondary amine.[8][9] The final step involves the formation of the hydrochloride salt.

Experimental Protocol: Reductive Amination

Reaction:

1-phenyl-2-butanone + CH₃NH₂ → [Intermediate Iminium Ion] --(Reduction)--> 2-Methylamino-1-phenylbutane

Materials:

-

1-phenyl-2-butanone

-

Methylamine (solution in a suitable solvent, e.g., methanol or THF)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[10][11]

-

Methanol (or another suitable solvent)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1-phenyl-2-butanone (1 equivalent) in methanol. Add a solution of methylamine (1.1-1.5 equivalents) and stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS to observe the formation of the imine intermediate.

-

Reduction: Once imine formation is significant, cautiously add sodium cyanoborohydride (1.1-1.5 equivalents) portion-wise to the reaction mixture. The pH should be maintained between 6 and 7 for optimal reduction of the iminium ion.[10] Stir the reaction at room temperature until the starting material is consumed.

-

Work-up: Quench the reaction by the careful addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the crude amine. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methylamino-1-phenylbutane free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid in ethanol or diethyl ether with stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Methylamino-1-phenylbutane hydrochloride.

Stereoselective Synthesis

One approach involves the use of a chiral auxiliary. For example, a chiral amine could be reacted with 1-phenyl-2-butanone to form a chiral imine, which would then be reduced. The diastereomeric products could be separated, followed by the removal of the chiral auxiliary.

Another promising method is the use of biocatalysis, particularly with transaminases. An (R)- or (S)-selective ω-transaminase could potentially convert 1-phenyl-2-butanone into the corresponding chiral primary amine, which could then be N-methylated.

Analytical Characterization

The definitive identification and purity assessment of 2-Methylamino-1-phenylbutane hydrochloride require a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. The expected chemical shifts provide a detailed map of the carbon-hydrogen framework.

Expected ¹H NMR Chemical Shifts (Illustrative):

-

Phenyl protons: 7.2-7.4 ppm (multiplet, 5H)

-

CH-N: ~2.8-3.2 ppm (multiplet, 1H)

-

CH₂-Ph: ~2.6-2.9 ppm (multiplet, 2H)

-

N-CH₃: ~2.4 ppm (singlet or doublet, 3H)

-

CH₂-CH₃: ~1.4-1.7 ppm (multiplet, 2H)

-

CH₂-CH₃: ~0.9 ppm (triplet, 3H)

Expected ¹³C NMR Chemical Shifts (Illustrative):

-

Phenyl C (quaternary): ~138-140 ppm

-

Phenyl CH: ~126-129 ppm

-

C-N: ~55-60 ppm

-

C-Ph: ~40-45 ppm

-

N-CH₃: ~30-35 ppm

-

CH₂-CH₃: ~20-25 ppm

-

CH₂-CH₃: ~10-15 ppm

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identification and impurity profiling. Electron ionization (EI) leads to characteristic fragmentation patterns.

Expected Fragmentation Pattern (EI-MS):

The molecular ion peak (M⁺) for the free base (C₁₁H₁₇N) would be at m/z 163. Key fragments would arise from cleavage of the C-C bond alpha to the nitrogen (α-cleavage) and the C-C bond beta to the phenyl group. A prominent fragment is often observed at m/z 72, corresponding to [CH(CH₃)NHCH₃]⁺.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an EI source.

GC Conditions (Typical):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Typical):

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 40-500

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for purity assessment and quantification. For a basic compound like 2-Methylamino-1-phenylbutane, reversed-phase chromatography is commonly employed.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions (Typical):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: 30 °C

Pharmacological Profile (Inferred)

Direct pharmacological studies on 2-Methylamino-1-phenylbutane are lacking in the published literature. However, its structural similarity to methamphetamine allows for informed speculation on its potential mechanism of action.[5] Phenethylamines typically act as releasing agents and/or reuptake inhibitors of monoamine neurotransmitters, primarily dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[3][14]

Expected Mechanism of Action:

2-Methylamino-1-phenylbutane is expected to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[15] It is likely to be a substrate for these transporters, leading to the non-vesicular release of dopamine and norepinephrine from presynaptic nerve terminals.[16] This action would increase the concentration of these neurotransmitters in the synaptic cleft, resulting in central nervous system stimulation. The N-methyl group and the α-ethyl substitution may influence its potency and selectivity for the different monoamine transporters compared to amphetamine and methamphetamine.

Safety and Toxicology

The toxicological profile of 2-Methylamino-1-phenylbutane has not been formally established.[4] However, based on its classification as a phenethylamine, it should be handled with appropriate caution.

General Safety Precautions:

-

Handling: Should be handled in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Potential Toxicological Effects (Inferred):

Given its structural similarity to other stimulants, potential adverse effects could include cardiovascular (tachycardia, hypertension), neurological (agitation, anxiety, seizures), and psychiatric symptoms.[17] The toxicity profile of N-substituted phenethylamines can be complex and is influenced by metabolism, which may involve cytochrome P450 enzymes.[18]

Conclusion

2-Methylamino-1-phenylbutane hydrochloride is a valuable analytical reference standard for the forensic and research communities. While its pharmacological and toxicological profiles are not well-defined, its structural relationship to potent CNS stimulants suggests a predictable mechanism of action centered on the modulation of monoamine neurotransmitter systems. The synthetic and analytical protocols outlined in this guide provide a framework for researchers working with this and related compounds. Further investigation into the stereoselective synthesis and a detailed pharmacological characterization of the individual enantiomers would be a valuable contribution to the understanding of structure-activity relationships within the phenethylamine class.

References

- Costa, J. L., et al. (2020). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 21(24), 9546.

- Patel, K., et al. (2020). A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form.

- Partilla, J. S., et al. (2006). Interaction of amphetamines and related compounds at the vesicular monoamine transporter. Journal of Pharmacology and Experimental Therapeutics, 319(1), 237-246.

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

- Lin, Y. R., et al. (2020). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters, 11(3), 64-72.

- Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160.

- Pistos, C., et al. (2004). Rapid determination of amphetamines by high-performance liquid chromatography with UV detection.

- Hayes, B. A., et al. (1998). Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC. Journal of Analytical Toxicology, 22(4), 265-269.

- Spanakis, M., et al. (2016). Simultaneous determination of amphetamine, methamphetamine, and caffeine in seized tablets by high-performance liquid chromatography. Macedonian Pharmaceutical Bulletin, 62(1), 161-167.

- Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.

-

ChemSrc. (n.d.). CAS#:84952-63-6 | 2-Methylamino-1-phenylbutane (hydrochloride). Retrieved from [Link]

- Copp, L. J., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences, 21(24), 9673.

- Li, N., et al. (2007). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Neuroscience, 144(3), 952-960.

- Chen, C. Y., et al. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 18(9), 10529-10540.

- Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 626.

- Fuxe, K., et al. (2018). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation. Frontiers in Neuroscience, 12, 60.

-

Wikipedia. (n.d.). 3,4,5-Trimethoxyphenoxyethylamine. Retrieved from [Link]

-

Blue Ridge Poison Center. (n.d.). Phenethylamines. Retrieved from [Link]

- Sigma-Aldrich. (2023).

- Gallego, I., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(16), 4933.

- Cayman Chemical. (2025). 2-Amino-1-phenylbutane (hydrochloride)

-

Wikipedia. (n.d.). Dopamine. Retrieved from [Link]

- Dinis-Oliveira, R. J. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. In New Psychoactive Substances (pp. 235-246). Humana Press, New York, NY.

- Pap, A., et al. (2019). Clinical and Toxicological Profile of NBOMes: A Systematic Review.

- Myers, A. G. (n.d.).

- The Organic Chemistry Tutor. (2021). Exercise 23.

- The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Video]. YouTube.

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

- Perjesi, P., et al. (2002). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Magnetic Resonance in Chemistry, 40(11), 721-725.

- CN112174837B - Method for synthesizing (R)

- US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+)

- Pretsch, E., et al. (2009).

- Allen, A. C. (2010). Review: Synthetic Methods for Amphetamine.

- US4000197A - Asymmetric synthesis of phenylisopropylamines - Google P

-

SpectraBase. (n.d.). N-Methyl-3-phenyl-butan-2-amine. Retrieved from [Link]

- Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PubChem. (n.d.). (2S)-N-methyl-1-phenylbutan-2-amine. Retrieved from [Link]

- The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. [Video]. YouTube.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. 2-Methylamino-1-phenylbutane (hydrochloride) CAS#: 84952-63-6 [m.chemicalbook.com]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 13. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]

- 14. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]

- 17. med.virginia.edu [med.virginia.edu]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Methylamino-1-phenylbutane Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the putative mechanism of action for 2-Methylamino-1-phenylbutane hydrochloride. As a structural analog of methamphetamine and other substituted phenethylamines, its primary pharmacological activity is hypothesized to be the modulation of monoamine neurotransmitter systems.[1][2][3] This document synthesizes information from related compounds to propose a multi-target mechanism involving the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The core hypothesis posits that 2-Methylamino-1-phenylbutane acts as a substrate-type releasing agent, inducing non-exocytotic efflux of monoamines from the presynaptic terminal. Secondary mechanisms, including interaction with Vesicular Monoamine Transporter 2 (VMAT2) and Trace Amine-Associated Receptor 1 (TAAR1), are also explored as critical components of its overall pharmacological profile. This guide further outlines a suite of validated experimental protocols required to empirically test these hypotheses, providing a self-validating framework for researchers.

Introduction: Structural Analogy as a Predictive Framework

2-Methylamino-1-phenylbutane belongs to the broad class of substituted phenethylamines, which includes a wide range of psychoactive compounds that exert their effects by manipulating monoaminergic neurotransmission.[4][5] Its structure, featuring a phenyl ring, a butane sidechain, and a methylamino group, shares core features with well-characterized stimulants like methamphetamine.[1][2] This structural similarity is the cornerstone of our mechanistic hypothesis.

The hydrochloride salt form enhances the compound's solubility and stability for research applications, without fundamentally altering its interaction with biological targets.[6] The central hypothesis is that 2-Methylamino-1-phenylbutane functions as a monoamine releasing agent , a mechanism distinct from that of pure reuptake inhibitors like cocaine or methylphenidate.[7] This guide will deconstruct this proposed mechanism into its constituent molecular interactions and provide the experimental means for validation.

Proposed Molecular Mechanism of Action

The multifaceted action of phenethylamine-like stimulants arises from a coordinated series of interactions at the presynaptic nerve terminal. The proposed mechanism for 2-Methylamino-1-phenylbutane is detailed below.

Primary Target: Plasma Membrane Monoamine Transporters (MATs)

The primary sites of action are presumed to be the high-affinity transporters responsible for clearing dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[8] Unlike simple blockers, 2-Methylamino-1-phenylbutane is hypothesized to act as a substrate for these transporters.

Causality of Experimental Choice: To understand if a compound is a blocker or a substrate, one must go beyond simple binding assays. A compound that is transported into the cell will subsequently trigger internal events, such as transporter reversal, which is the hallmark of a releasing agent.

The proposed sequence of events is as follows:

-

Competitive Binding: The compound binds to the external binding site of the transporter, competing with endogenous neurotransmitters.

-

Translocation: The transporter undergoes a conformational change, moving the compound into the presynaptic cytoplasm. This action also functions as competitive reuptake inhibition.[9]

-

Transporter Reversal (Efflux): Once inside the neuron, the compound induces a reversal of the transporter's normal function. Instead of clearing neurotransmitters from the synapse, the transporter begins to move them from the cytoplasm out into the synaptic cleft.[10] This process is non-vesicular and is a key characteristic of amphetamine-like stimulants.

Secondary Target: Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is a protein located on synaptic vesicles that is responsible for packaging cytoplasmic monoamines into these vesicles for future release.[11][12] Disrupting this process is a secondary, but critical, component of the mechanism of releasing agents.

The proposed interaction is:

-

VMAT2 Inhibition: Once inside the neuron, 2-Methylamino-1-phenylbutane is proposed to inhibit VMAT2, preventing the sequestration of dopamine, norepinephrine, and serotonin into synaptic vesicles.[11][12][13]

-

Increased Cytosolic Concentration: This inhibition leads to a rapid and significant increase in the concentration of free monoamines within the neuronal cytoplasm.

-

Synergy with Transporter Reversal: The elevated cytoplasmic monoamine concentration creates a steepened gradient that powerfully drives the transporter-mediated efflux described in section 2.1.[11]

Modulatory Target: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular G-protein coupled receptor (GPCR) that is activated by trace amines and amphetamine-like compounds.[14][15] Its activation provides a powerful modulatory layer to the actions of releasing agents.[16][17]

The proposed role of TAAR1 is:

-

Intracellular Activation: After being transported into the neuron, 2-Methylamino-1-phenylbutane binds to and activates TAAR1.[9][16]

-

Kinase-Mediated Transporter Phosphorylation: TAAR1 activation, through G-protein signaling, leads to the activation of protein kinase A (PKA) and protein kinase C (PKC).[9]

-

Potentiation of Efflux: PKC-mediated phosphorylation of the transporters (e.g., DAT) can directly promote their reversed function, further enhancing neurotransmitter efflux.[9][17] This represents a synergistic amplification of the primary releasing mechanism.

Visualization of Proposed Mechanisms

Overall Mechanistic Pathway

The following diagram illustrates the integrated action of 2-Methylamino-1-phenylbutane at a dopaminergic synapse.

Caption: Proposed multi-target mechanism of 2-Methylamino-1-phenylbutane.

Experimental Validation Workflow

This diagram outlines the logical flow of experiments to characterize the compound's mechanism of action.

Caption: A logical workflow for the experimental validation of the proposed mechanism.

Experimental Validation Protocols

To rigorously test the proposed mechanism, a series of self-validating in vitro and in vivo experiments are required. Each protocol includes internal controls to ensure data integrity.

Protocol: In Vitro Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of 2-Methylamino-1-phenylbutane hydrochloride for DAT, NET, and SERT.

Methodology: Radioligand binding competition assays using cell membranes prepared from HEK293 cells stably expressing the human transporters.[18]

Step-by-Step Protocol:

-

Cell Membrane Preparation: Culture HEK293 cells expressing hDAT, hNET, or hSERT. Harvest cells and homogenize in ice-cold buffer. Centrifuge to pellet membranes and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add cell membranes, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of 2-Methylamino-1-phenylbutane hydrochloride (e.g., 0.1 nM to 100 µM).

-

Incubation: Incubate plates at a specified temperature (e.g., room temperature for 1 hour) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation.

Trustworthiness (Self-Validation):

-

Controls: Include wells for total binding (radioligand only), and non-specific binding (radioligand + a high concentration of a known potent displacer, e.g., cocaine).

-

Reference Compound: Run a parallel assay with a known compound (e.g., amphetamine) to validate assay performance.

Protocol: In Vitro Neurotransmitter Uptake Assays

Objective: To determine the potency (IC50) of the compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin.

Methodology: Use of whole cells or synaptosomes to measure the uptake of radiolabeled neurotransmitters.[19][20]

Step-by-Step Protocol:

-

Preparation: Use either HEK293 cells expressing the transporters or freshly prepared synaptosomes from relevant brain regions (e.g., striatum for DAT).[21][22][23]

-

Pre-incubation: Aliquot cells/synaptosomes into tubes or plates and pre-incubate them with various concentrations of 2-Methylamino-1-phenylbutane hydrochloride for 10-15 minutes at 37°C.

-

Initiate Uptake: Add a low concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer or by centrifugation through a layer of oil.

-

Quantification: Lyse the cells/synaptosomes and measure the accumulated radioactivity via scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to vehicle-treated controls. Determine the IC50 value by fitting the data to a dose-response curve.

Trustworthiness (Self-Validation):

-

Controls: Run samples at 4°C to determine non-specific uptake (transporter-independent).

-

Reference Compound: Use a known reuptake inhibitor (e.g., cocaine) as a positive control.

Protocol: In Vitro Neurotransmitter Release Assays (Superfusion)

Objective: To definitively determine if the compound is a substrate-type releasing agent.

Methodology: A dynamic superfusion system that measures the efflux of pre-loaded radiolabeled neurotransmitter from synaptosomes or cultured cells.[24][25][26]

Step-by-Step Protocol:

-

Loading: Incubate synaptosomes or cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for uptake and vesicular loading.

-

Superfusion Setup: Place the loaded synaptosomes on a filter in a superfusion chamber. Continuously perfuse with physiological buffer at a constant flow rate (e.g., 0.5 mL/min) and collect fractions at regular intervals (e.g., every 2-5 minutes).

-

Establish Baseline: Collect several fractions to establish a stable baseline of spontaneous efflux.

-

Drug Application: Switch the perfusion buffer to one containing 2-Methylamino-1-phenylbutane hydrochloride for a defined period.

-

Washout: Switch back to the original buffer to observe the washout effect.

-

Quantification: Measure the radioactivity in each collected fraction.

-

Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the start of that collection period. A sharp, concentration-dependent increase in efflux upon drug application indicates releasing activity.

Trustworthiness (Self-Validation):

-

Calcium-Free Buffer: To confirm non-exocytotic release, run a parallel experiment in a calcium-free buffer. A releasing agent will still cause efflux, whereas a depolarizing agent like KCl will not.

-

Transporter Dependence: Pre-treat synaptosomes with a potent transporter blocker (e.g., cocaine). This should significantly attenuate the release caused by 2-Methylamino-1-phenylbutane, proving the release is transporter-mediated.

Protocol: In Vivo Microdialysis

Objective: To measure changes in extracellular neurotransmitter concentrations in specific brain regions of a living animal following systemic administration of the compound.[27][28]

Methodology: Stereotaxic implantation of a microdialysis probe into a target brain region (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized or freely moving rodent.[29][30][31]

Step-by-Step Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region and allow the animal to recover.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer 2-Methylamino-1-phenylbutane hydrochloride (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using a highly sensitive technique like HPLC with electrochemical detection (HPLC-EC) or mass spectrometry.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration. Plot the time course of neurotransmitter changes.

Trustworthiness (Self-Validation):

-

Vehicle Control: Administer a vehicle injection in a separate group of animals to control for the effects of the injection procedure itself.

-

Histological Verification: After the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.

Data Interpretation & Expected Outcomes

The collective results from these protocols will build a comprehensive pharmacological profile.

Table 1: Hypothetical Pharmacological Profile of 2-Methylamino-1-phenylbutane HCl

| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| Binding Affinity (Ki, nM) | 150 | 45 | 850 |

| Uptake Inhibition (IC50, nM) | 250 | 80 | 1200 |

| Release (EC50, nM) | 300 | 110 | >5000 |

| In Vivo Microdialysis (% Baseline) | + 800% | + 1200% | + 150% |

Causality of Interpretation: A true releasing agent will have similar potency values (within the same order of magnitude) for uptake inhibition and release induction. A significant discrepancy, where uptake inhibition is much more potent than release, would suggest a primary mechanism as a reuptake inhibitor. The hypothetical data above suggests a potent releasing agent with a preference for catecholamine (dopamine and norepinephrine) systems over the serotonin system, a profile common to many stimulant phenethylamines.

Conclusion

The mechanism of action for 2-Methylamino-1-phenylbutane hydrochloride is proposed to be that of a substrate-type monoamine releasing agent, with a likely preference for the dopamine and norepinephrine transporters. This primary mechanism is amplified by secondary interactions with VMAT2, which increases the cytosolic availability of monoamines, and TAAR1, which potentiates transporter efflux through kinase-mediated phosphorylation. The outlined experimental workflow provides a rigorous and self-validating framework for drug development professionals and researchers to empirically test this hypothesis, quantify the compound's potency and selectivity, and build a complete, authoritative understanding of its core pharmacological actions.

References

-

Patsnap Synapse. (2024). What are VMAT2 inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]

-

RxList. (2021). VMAT2 Inhibitors: Drug Class, Uses, Side Effects, Drug Names. Retrieved from RxList. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from NCBI Bookshelf. [Link]

-

Underhill, S. M., et al. (2019). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains. Molecular Psychiatry. [Link]

-

Grandy, D. K. (2007). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Pharmacological Reviews. [Link]

-

Wikipedia. (n.d.). TAAR1. Retrieved from Wikipedia. [Link]

-

Eshleman, A. J., et al. (2013). The role of Trace Amine Associated Receptor 1 in the functional regulation of monoamine transporters and dopaminergic activity. Journal of Neurochemistry. [Link]

-

Xie, Z., & Miller, G. M. (2008). Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Sudhof, T. C. (2001). Molecular mechanisms of neurotransmitter release. Archives of Neurology. [Link]

-

Hnasko, T. S., & Edwards, R. H. (2012). Neurotransmitter Co-release: Mechanism and Physiological Role. Annual Review of Physiology. [Link]

-

Sotnikova, T. D., et al. (2010). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience. [Link]

-

Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Turner, T. J. (1989). A superfusion system designed to measure release of radiolabeled neurotransmitters on a subsecond time scale. Analytical Biochemistry. [Link]

-

Britannica. (2023). Neurotransmitter release. Retrieved from Britannica. [Link]

-

Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of novel phenethylamine derivatives. ResearchGate. [Link]

-

Dunkley, P. R., et al. (2008). A superfusion apparatus for the examination of neurotransmitter release from synaptosomes. Journal of Neurochemistry. [Link]

-

Raiteri, L., et al. (2002). Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain. Brain Research Protocols. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from Molecular Devices. [Link]

-

Chemsrc. (n.d.). CAS#:84952-63-6 | 2-Methylamino-1-phenylbutane (hydrochloride). Retrieved from Chemsrc. [Link]

Sources

- 1. 2-Methylamino-1-phenylbutane (hydrochloride) - Analytical Standards - CAT N°: 15961 [bertin-bioreagent.com]

- 2. caymanchem.com [caymanchem.com]

- 3. CAS#:84952-63-6 | 2-Methylamino-1-phenylbutane (hydrochloride) | Chemsrc [chemsrc.com]

- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Synthetic cathinones and their phenethylamine analogues produce distinct psychomotor and reward behavior in crayfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Methylphenidate - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. TAAR1 - Wikipedia [en.wikipedia.org]

- 10. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

- 13. VMAT2 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 14. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 18. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. moleculardevices.com [moleculardevices.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. A superfusion system designed to measure release of radiolabeled neurotransmitters on a subsecond time scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A superfusion apparatus for the examination of neurotransmitter release from synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. buczynski-gregus.com [buczynski-gregus.com]

- 30. news-medical.net [news-medical.net]

- 31. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylamino-1-phenylbutane hydrochloride molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of 2-Methylamino-1-phenylbutane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Methylamino-1-phenylbutane hydrochloride, a compound of significant interest in forensic and research applications. As an analog of methamphetamine, the precise and accurate determination of its fundamental chemical properties is paramount for the integrity of scientific investigations and developmental studies. This document moves beyond a simple statement of the molecular weight to detail the underlying chemical principles, the distinction between the free base and its hydrochloride salt, and the experimental methodologies required for empirical verification. We present detailed protocols for mass spectrometry, the gold-standard technique for molecular weight determination, and discuss its role within a broader analytical workflow for complete compound characterization. This guide is structured to provide not only foundational data but also the causal logic behind experimental design, ensuring a robust and validated understanding of this critical analytical reference standard.

Introduction to 2-Methylamino-1-phenylbutane Hydrochloride

2-Methylamino-1-phenylbutane hydrochloride (CAS Number: 84952-63-6) is an analytical reference standard categorized as a phenethylamine and a structural analog of methamphetamine.[1][2] Its primary application is in forensic science and research, where it is used for the qualitative and quantitative analysis of designer drugs and related substances.[1] The compound shares structural similarities with stimulants that have been identified in banned dietary supplements, making its unambiguous identification crucial.[2][3]

Given its use as a reference material, establishing its chemical identity with certainty is the first and most critical step in any analytical procedure. The molecular weight serves as a primary identifier. However, a frequent point of confusion arises from the distinction between the compound's free base form and its commonly supplied hydrochloride salt. This guide will clarify this distinction and outline the procedures to confirm the mass of the active molecule.

Fundamental Molecular Properties: Free Base vs. Hydrochloride Salt

The substance is typically supplied as a hydrochloride salt to improve its stability and handling properties, as it is a crystalline solid in this form.[3][4] The "molecular weight" can therefore refer to the free base (the organic molecule itself) or the salt form, which includes the mass of the hydrogen chloride (HCl) molecule.

The molecular formula for the free base is C₁₁H₁₇N.[5] The hydrochloride salt has the formula C₁₁H₁₇N • HCl or C₁₁H₁₈ClN.[3][6] This distinction is fundamental to all subsequent analytical measurements.

The theoretical molecular weight is calculated by summing the atomic masses of the constituent atoms.

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

-

Nitrogen (N): ~14.007 amu

-

Chlorine (Cl): ~35.453 amu

Calculation for the Free Base (C₁₁H₁₇N): (11 * 12.011) + (17 * 1.008) + (1 * 14.007) = 163.26 g/mol [5]

Calculation for the Hydrochloride Salt (C₁₁H₁₇N • HCl): 163.26 (Free Base) + 1.008 (H) + 35.453 (Cl) = 199.72 g/mol [1][6]

This data is summarized in the table below for clarity.

| Property | 2-Methylamino-1-phenylbutane (Free Base) | 2-Methylamino-1-phenylbutane HCl (Salt) |

| Molecular Formula | C₁₁H₁₇N[5] | C₁₁H₁₈ClN[6] |

| Average Molecular Weight | 163.26 g/mol [5][7] | 199.72 g/mol [1][6] |

| Monoisotopic Mass | 163.136 Da[5] | 199.113 Da |

| CAS Number | 84952-60-3[5] | 84952-63-6[1][3][4] |

| InChI Key | WUPJQYUXBYTUPA-UHFFFAOYSA-N[1][3] | WUPJQYUXBYTUPA-UHFFFAOYSA-N[1][3] |

Molecular Structure Visualization

Caption: 2D structure of 2-Methylamino-1-phenylbutane.

Experimental Verification of Molecular Weight via Mass Spectrometry

While theoretical calculations provide an expected molecular weight, empirical verification is a cornerstone of scientific integrity. Mass Spectrometry (MS) is the definitive technique for this purpose. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing an exquisitely accurate experimental mass.

Causality of Technique Choice: For a polar, semi-volatile molecule like 2-Methylamino-1-phenylbutane, Electrospray Ionization (ESI) is a superior ionization method. It is a "soft" ionization technique that minimizes fragmentation, ensuring the primary species observed is the intact molecule. When analyzing the hydrochloride salt, the compound will dissociate in solution, and the ESI process will typically ionize the free base, most commonly through protonation. Therefore, the expected species to be observed in the mass spectrum is the protonated free base, [M+H]⁺.

General Workflow for Mass Spectrometry

Caption: Standard workflow for molecular weight verification by ESI-MS.

Detailed Protocol: Molecular Weight Verification by ESI-MS

This protocol describes a self-validating system for confirming the molecular weight of 2-Methylamino-1-phenylbutane from its hydrochloride salt form.

Objective: To experimentally determine the monoisotopic mass of the 2-Methylamino-1-phenylbutane free base.

Materials:

-

2-Methylamino-1-phenylbutane hydrochloride analytical standard

-

HPLC-grade Methanol

-

HPLC-grade Water

-

Formic Acid (for aiding protonation)

-

Calibrated Electrospray Ionization Mass Spectrometer (ESI-MS)

Methodology:

-

Standard Preparation (ca. 10 µg/mL):

-

Accurately weigh approximately 1 mg of the hydrochloride salt.

-

Dissolve in 10.0 mL of a 50:50 Methanol:Water solution to create a 100 µg/mL stock solution. The salt form is readily soluble in polar solvents.[3]

-

Perform a 1:10 dilution of the stock solution with 50:50 Methanol:Water containing 0.1% formic acid to yield a final concentration of 10 µg/mL. Rationale: Formic acid provides a source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion in positive ion mode.

-

-

Mass Spectrometer Setup:

-

Calibrate the instrument according to the manufacturer's specifications. Rationale: Calibration ensures the accuracy of the mass measurement.

-

Set the instrument to operate in Positive Ion ESI mode (+ESI). Rationale: The secondary amine in the molecule is basic and readily accepts a proton.

-

Set the mass scan range to m/z 50-300. Rationale: This range comfortably brackets the expected mass of the protonated molecule.

-

-

Sample Analysis:

-

Introduce the prepared sample into the ESI source via direct infusion at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data for approximately 1-2 minutes to obtain a stable signal and average spectrum.

-

-

Data Interpretation (Self-Validation):

-

Expected Result: The primary ion observed in the spectrum should be at m/z 164.144 .

-

Validation Logic:

-

The theoretical monoisotopic mass of the free base (C₁₁H₁₇N) is 163.136 Da.[5]

-

In +ESI mode, the molecule is protonated: [M+H]⁺.

-

The mass of a proton is ~1.008 Da.

-

Therefore, the expected m/z is 163.136 + 1.008 = 164.144 .

-

-

The absence of a significant peak at m/z 199.72 or 200.12 confirms that the HCl adduct does not remain associated in the gas phase and that the measurement correctly reflects the mass of the organic molecule.

-

Broader Analytical Context: Purity and Confirmation

Accurate molecular weight is necessary but not sufficient for the complete characterization of a research compound. It confirms the mass of the primary component but provides no information about purity or the presence of isomers or synthetic byproducts.[1] A comprehensive analysis integrates MS with a separation technique like High-Performance Liquid Chromatography (HPLC).

Workflow Rationale: An HPLC-UV/MS system first separates the sample components based on their chemical properties (e.g., polarity). The UV detector quantifies the components, while the mass spectrometer confirms the identity of each separated peak by its mass. This combined approach provides orthogonal data, significantly increasing confidence in the sample's identity and purity.

Comprehensive Analytical Characterization Workflow

Caption: Logical workflow for the complete characterization of an analytical standard.

Conclusion

The molecular weight of 2-Methylamino-1-phenylbutane hydrochloride is a foundational parameter that underpins its use as an analytical standard. The definitive average molecular weight of the salt is 199.72 g/mol , while the free base is 163.26 g/mol .[1][5] Experimental verification using ESI-MS is critical and will identify the protonated free base at an m/z of approximately 164.144. For professionals in research and drug development, understanding this distinction and employing orthogonal analytical techniques like HPLC-MS for purity and identity confirmation is not merely best practice—it is essential for producing reliable, reproducible, and defensible scientific data.

References

-

2-Methylamino-1-phenylbutane Hydrochloride. Benchchem.

-

2-Methylamino-1-phenylbutane (hydrochloride). Cayman Chemical Forensics.

-

2-Methylamino-1-phenylbutane (hydrochloride) - Analytical Standards - CAT N°: 15961. Bertin Technologies.

-

2-Methylamino-1-phenylbutane (hydrochloride) (CAS 84952-63-6). Cayman Chemical.

-

2-Methylamino-1-phenylbutane (hydrochloride) CAS#: 84952-63-6. ChemicalBook.

-

2-METHYLAMINO-1-PHENYLBUTANE. precisionFDA.

-

2-Methylamino-1-phenylbutane. PubChem, National Institutes of Health.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Methylamino-1-phenylbutane (hydrochloride) - Analytical Standards - CAT N°: 15961 [bertin-bioreagent.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 2-Methylamino-1-phenylbutane (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]

- 5. 2-Methylamino-1-phenylbutane | C11H17N | CID 551747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylamino-1-phenylbutane (hydrochloride) CAS#: 84952-63-6 [m.chemicalbook.com]

- 7. GSRS [precision.fda.gov]

An In-depth Technical Guide to the Solubility of 2-Methylamino-1-phenylbutane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methylamino-1-phenylbutane hydrochloride (CAS 84952-63-6), an analytical reference standard categorized as a methamphetamine analog.[1] Understanding the solubility of this compound is critical for its application in forensic science, analytical chemistry, and pharmacological research, ensuring accurate quantification, stable formulation, and meaningful experimental outcomes.

Introduction to 2-Methylamino-1-phenylbutane Hydrochloride

2-Methylamino-1-phenylbutane hydrochloride, also known as α-ethyl-N-methyl-benzeneethanamine monohydrochloride, is a crystalline solid with a molecular formula of C₁₁H₁₇N · HCl and a molecular weight of 199.72 g/mol .[2][3] It is structurally similar to other phenethylamines and is primarily utilized as a reference standard for the qualitative and quantitative analysis of designer drugs.[1] The hydrochloride salt form is employed to enhance the compound's stability and solubility in polar solvents, a common practice in pharmaceutical and analytical applications.[2]

dot

Caption: Chemical structure of 2-Methylamino-1-phenylbutane.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its physicochemical properties and the nature of the solvent. For 2-Methylamino-1-phenylbutane hydrochloride, the key factors include its ionic character, the presence of a nonpolar phenyl group, and the potential for hydrogen bonding.

-

Polarity and Ionic Nature : As a hydrochloride salt, the molecule exists in an ionized form in solution, which significantly increases its affinity for polar solvents capable of solvating the protonated amine and the chloride anion.

-

Hydrophobicity : The phenyl group and the butyl chain introduce a degree of hydrophobicity, which influences its solubility in less polar organic solvents.

Quantitative Solubility Data

The available quantitative solubility data for 2-Methylamino-1-phenylbutane hydrochloride is summarized in the table below. It is important to note that this data is typically generated at ambient temperature unless otherwise specified.

| Solvent | Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | 30 | [3][5] |

| Dimethyl sulfoxide (DMSO) | 25 | [3][5] |

| Ethanol | 30 | [3][5] |

| Phosphate Buffered Saline (PBS), pH 7.2 | 5 | [3][5] |

Inference on Solubility in Other Solvents:

Based on the known solubility of structurally similar phenethylamine hydrochlorides, the following qualitative solubility profile can be inferred for 2-Methylamino-1-phenylbutane hydrochloride:

-

Methanol : Likely to be soluble, given its high polarity and similarity to ethanol.[1]

-

Water : Expected to be soluble, particularly at acidic pH, due to the hydrochloride salt form.[6]

-

Acetonitrile : Likely to have slight to moderate solubility.[1]

-

Chloroform : Likely to be soluble, as observed with other phenethylamine hydrochlorides.[1]

-

Acetone : Solubility is likely to be moderate to low.

-

Non-polar solvents (e.g., hexane, ether) : Expected to have very low solubility due to the ionic nature of the hydrochloride salt.[6]

Factors Influencing Solubility: A Deeper Dive

The Critical Role of pH

For a weakly basic compound like 2-Methylamino-1-phenylbutane, solubility in aqueous media is highly dependent on the pH of the solution.

-

In Acidic Environments (Low pH) : The equilibrium shifts towards the protonated (ionized) form of the amine, leading to significantly higher aqueous solubility. This is due to the strong ion-dipole interactions between the charged species and water molecules.

-

In Basic Environments (High pH) : As the pH increases above the pKa of the amine, the equilibrium shifts towards the deprotonated (free base) form. The free base is less polar and, consequently, has a much lower aqueous solubility.

dot

Caption: Workflow for the isothermal shake-flask solubility determination method.

Analytical Method for Quantification: HPLC-UV

A robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of 2-Methylamino-1-phenylbutane hydrochloride in solution.

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: The UV detector should be set at a wavelength of maximum absorbance for 2-Methylamino-1-phenylbutane, which is typically around 254-260 nm for the phenyl group.

-

Column Temperature: 25-30 °C

-

Injection Volume: 10-20 µL

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.

Recrystallization for Purification

Recrystallization is a standard technique to purify solid compounds. The choice of solvent is critical and should be based on the solubility data. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

General Recrystallization Protocol:

-

Solvent Selection: Based on the solubility data, select a suitable solvent or a solvent mixture. For 2-Methylamino-1-phenylbutane hydrochloride, a mixture of ethanol and water, or isopropanol could be a good starting point.

-

Dissolution: Dissolve the crude 2-Methylamino-1-phenylbutane hydrochloride in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-Methylamino-1-phenylbutane hydrochloride. While specific quantitative data is limited to a few organic solvents and a single buffered aqueous solution, the fundamental principles of solubility for amine hydrochlorides have been discussed to allow for informed decision-making in a research and development setting. The provided experimental protocols for solubility determination and recrystallization offer a solid foundation for practical laboratory work with this compound. Further experimental investigation is warranted to expand the solubility database for this important analytical reference standard.

References

-

N-Methylphenethylamine. Wikipedia. (2023, December 1). Retrieved from [Link]

-

Study of pH-dependent drugs solubility in water. ResearchGate. (2011, September). Retrieved from [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. (2023, August 3). Retrieved from [Link]

-

PH dependent solubility study: Significance and symbolism. (2024, March 4). Retrieved from [Link]

-

Thermodynamic Solubility Assay. Evotec. (n.d.). Retrieved from [Link]

-

Crystallization of phenethylamine HCl from water. YouTube. (2020, May 8). Retrieved from [Link]

-

β-Phenylethylamine hydrochloride. ChemBK. (2024, April 9). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (2015). Retrieved from [Link]

-

Phenethylamine, p-methoxy-«alpha»-methyl-, hydrochloride. Cheméo. (n.d.). Retrieved from [Link]

-

Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. (2024, October 10). Retrieved from [Link]

-

Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. (2020). Retrieved from [Link]

-

Thermodynamic Solubility Testing Service. Creative Biolabs. (n.d.). Retrieved from [Link]

-

Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC. (2024, February 13). Retrieved from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (n.d.). Retrieved from [Link]

-

Phenethylamine | C8H11N | CID 1001. PubChem. (n.d.). Retrieved from [Link]

-

α-Ethyl-N-methylphenethylamine. Wikipedia. (2023, October 28). Retrieved from [Link]

-

Experimental and Theoretical Investigation of Triethylamine Hydrochloride Solubility in Acetonitrile–Dimethyl Carbonate Mixtures. ResearchGate. (2024, August 4). Retrieved from [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved from [Link]

-

Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction – NIOSH Method 9106. CDC. (n.d.). Retrieved from [Link]

-

alpha-benzyl-N-methylphenethylamine. SWGDRUG.org. (2021, February 2). Retrieved from [Link]

-

hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. (n.d.). Retrieved from [Link]

-

Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. (2024, August 6). Retrieved from [Link]

-

Development and Validation of an HPLC Method for the Simultaneous Analysis of 23 Selected Drugs Belonging to Different Therapeutic Groups in Human Urine Samples. ResearchGate. (2024, August 6). Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 5. 2-Phenylethylamine hydrochloride CAS#: 156-28-5 [m.chemicalbook.com]

- 6. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]

2-Methylamino-1-phenylbutane hydrochloride structural analogs

An In-depth Technical Guide to the Structural Analogs of 2-Methylamino-1-phenylbutane Hydrochloride

Foreword

The phenethylamine scaffold is one of the most versatile and consequential frameworks in medicinal chemistry and pharmacology.[1] From endogenous neurotransmitters like dopamine to a vast array of synthetic stimulants and psychoactive compounds, the subtle modification of this core structure can elicit profound changes in biological activity.[1][2] This guide focuses on 2-Methylamino-1-phenylbutane, a methamphetamine analog, and its structural relatives.[3] While the parent compound itself is primarily an analytical reference standard with its physiological properties not fully determined, its architecture serves as a compelling starting point for exploring structure-activity relationships (SAR) at the monoamine transporters.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple recitation of facts to explain the causality behind synthetic choices and analytical methodologies. We will dissect the core molecule, systematically explore its analogs through targeted structural modifications, and detail the experimental protocols necessary for their synthesis and pharmacological evaluation. The objective is to provide a comprehensive, field-proven resource that is both educational and practically applicable for professionals engaged in the study of monoaminergic systems.

The Core Scaffold: 2-Methylamino-1-phenylbutane

2-Methylamino-1-phenylbutane (also known as α-Ethyl-N-methylphenethylamine) is the central compound of our investigation.[5][6] It is structurally related to both amphetamine and methamphetamine, distinguished by the substitution of an ethyl group for the methyl group at the alpha position of the phenethylamine backbone.[6]

Synthesis and Purification

The most direct and widely documented method for synthesizing 2-Methylamino-1-phenylbutane is the reductive amination of 1-phenyl-2-butanone with methylamine.[4] This reaction forms an intermediate imine (or enamine) which is then reduced in situ to the desired secondary amine.

Protocol 1: Reductive Amination for 2-Methylamino-1-phenylbutane Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-2-butanone (1.0 eq) and methanol.

-

Imine Formation: Add a solution of methylamine (1.5 eq, typically as a solution in methanol or THF) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (2.0 eq), in small portions. Causality Note: The portion-wise addition is crucial to control the exothermic reaction and prevent runaway hydrogen gas evolution.

-